N-(3-aminopropyl)aniline

Vue d'ensemble

Description

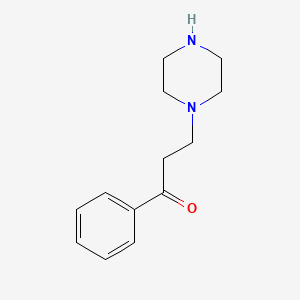

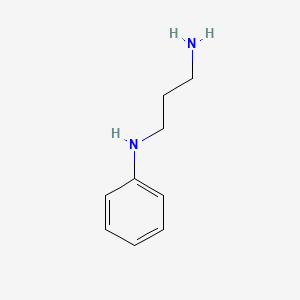

“N-(3-aminopropyl)aniline” is an aromatic amine. It has an empirical formula of C9H14N2 and a molecular weight of 150.22 . This compound is commonly used in the field of chemistry and biology.

Synthesis Analysis

The synthesis of anilines, including “this compound”, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . Aniline synthesis by amination (arylation) is one of the common methods .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string NCCCNC1=CC=CC=C1 . This indicates that the compound consists of a benzene ring attached to an aminopropyl group.

Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in the N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst . It can also show altered H-atom loss behavior compared to aniline .

Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a density of 1.0±0.1 g/cm3 . The compound’s boiling point is 287.9±23.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Fonctionnalisation de surface

N-(3-aminopropyl)aniline: est largement utilisé dans la fonctionnalisation de surface en raison de sa capacité à introduire des groupes fonctionnels sur les surfaces. Ce processus est crucial pour la synthèse de nanoparticules, l'immobilisation de ligands et l'amélioration de la résistance à l'adhésion dans les polymères organiques . Le groupe amino du composé agit comme un site de liaison, permettant diverses modifications de surface, ce qui est essentiel pour créer des interfaces sur mesure pour des applications spécifiques.

Composés et revêtements polymères

Le composé joue un rôle important dans le développement de composites et de revêtements polymères. Il agit comme un agent de couplage silane, améliorant la résistance à l'adhésion interfaciale entre différents matériaux . Cela donne lieu à des composites ayant des propriétés mécaniques, physiques, de gonflement et viscoélastiques dynamiques améliorées, ce qui le rend précieux pour la multi-matérialisation dans les processus industriels.

Applications de biosensoriq

En biosensoriq, This compound est utilisé pour la silanisation de surface, qui est une méthode pour attacher des biomolécules aux surfaces . Ce processus est essentiel pour le développement de biosenseurs hautement sensibles et sélectifs. La nature bifonctionnelle du composé permet une fonctionnalisation de surface stable, ce qui est essentiel pour une immobilisation efficace des biorécepteurs et une amélioration des performances des biosenseurs.

Modification du liant asphaltique

Le composé est également utilisé dans la modification des liants asphaltiques. Il améliore les propriétés de la surface agrégée, conduisant à de meilleures performances de l'asphalte en termes de durabilité et de résistance aux facteurs environnementaux . Cette application est cruciale pour l'industrie de la construction, en particulier dans le développement des routes et des infrastructures.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

N-(3-aminopropyl)aniline is a unique chemical compound with a variety of potential targets. One of the primary targets of this compound is the Histone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription, a process that is fundamental to the function of all cells .

Mode of Action

It is known that the compound interacts with its target, the histone acetyltransferase kat2b, in a specific manner . This interaction could potentially lead to changes in the enzyme’s activity, thereby influencing the transcription process .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving the Histone acetyltransferase KAT2B and the transcription process . The downstream effects of these pathways could include changes in gene expression and, consequently, alterations in cellular function .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its influence on the Histone acetyltransferase KAT2B and the transcription process . These effects could potentially include changes in gene expression and alterations in cellular function .

Analyse Biochimique

Biochemical Properties

N-(3-aminopropyl)aniline plays a significant role in biochemical reactions, particularly in the context of polyamine metabolism. Polyamines are small organic cations that are essential for cell growth and differentiation. This compound interacts with enzymes such as aminopropyltransferases, which are involved in the biosynthesis of polyamines like spermidine and spermine . These interactions are crucial for the regulation of cellular polyamine levels and, consequently, for maintaining cellular homeostasis.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of extracellular matrix proteins when used as a cell culture substrate . This modulation can lead to changes in cell morphology, motility, and adhesion. Additionally, this compound has been observed to enhance the efficiency of oncolytic viruses in cell experiments, indicating its potential role in cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as a substrate for aminopropyltransferases, facilitating the transfer of aminopropyl groups to polyamine acceptors . This process is essential for the synthesis of polyamines, which are vital for cellular functions such as DNA replication, RNA transcription, and protein synthesis. Additionally, this compound can influence enzyme activity, either by inhibition or activation, depending on the specific enzyme and cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential impact on cellular processes should also be considered.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote cell growth and differentiation, while at high doses, it may exhibit toxic or adverse effects . Understanding the threshold levels and the dose-response relationship is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to polyamine biosynthesis . It interacts with enzymes such as aminopropyltransferases and decarboxylases, which facilitate the conversion of precursor molecules into polyamines. These metabolic pathways are essential for regulating cellular polyamine levels and ensuring proper cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and effectiveness in various biochemical processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its function. It is often localized in the cytosol and the nucleus, where it interacts with enzymes involved in polyamine biosynthesis . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

Propriétés

IUPAC Name |

N'-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSWHECVUKBMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330164 | |

| Record name | N-(3-aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4742-01-2 | |

| Record name | N-(3-aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-yl}-N-(pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B1605859.png)